molecular formula C18H29NO2 B3854659 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B3854659
M. Wt: 291.4 g/mol
InChI Key: KISXYIDXQVEBEQ-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine is a chemical compound with the molecular formula C16H25NO. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butylphenoxy group.

Preparation Methods

The synthesis of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:

Chemical Reactions Analysis

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the tert-butylphenoxy group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine can be compared with other similar compounds, such as:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)16-6-8-17(9-7-16)21-15-14-20-13-12-19-10-4-5-11-19/h6-9H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISXYIDXQVEBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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